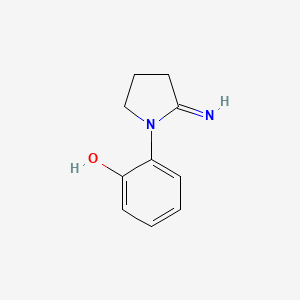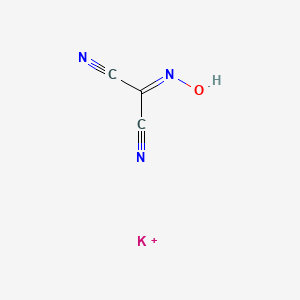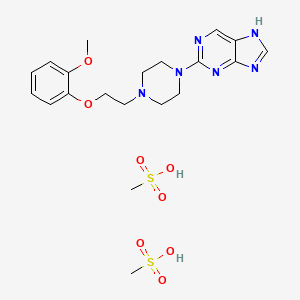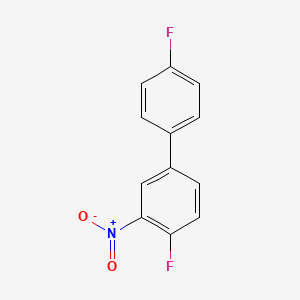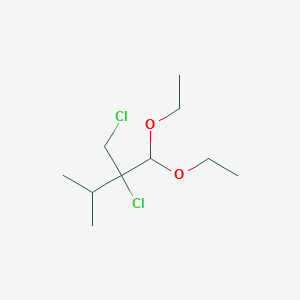
2-Chloro-2-(chloromethyl)-1,1-diethoxy-3-methylbutane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-2-(chloromethyl)-1,1-diethoxy-3-methylbutane is an organic compound with the molecular formula C10H20Cl2O2. It is a chlorinated derivative of butane, characterized by the presence of two chlorine atoms and two ethoxy groups attached to the butane backbone. This compound is of interest in various chemical research and industrial applications due to its unique structure and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-2-(chloromethyl)-1,1-diethoxy-3-methylbutane typically involves the chlorination of 1,1-diethoxy-3-methylbutane. The reaction is carried out in the presence of a chlorinating agent such as thionyl chloride or phosphorus pentachloride under controlled temperature conditions. The reaction proceeds via the formation of an intermediate, which is then further chlorinated to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale chlorination processes. The reaction is conducted in a continuous flow reactor to ensure efficient mixing and temperature control. The use of catalysts and optimized reaction conditions helps in achieving high yields and purity of the product.
化学反应分析
Types of Reactions
2-Chloro-2-(chloromethyl)-1,1-diethoxy-3-methylbutane undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as hydroxide ions, amines, or thiols.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.
Oxidation Reactions: The ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide, ammonia, or thiols are commonly used. The reactions are typically carried out in polar solvents like water or alcohols.
Elimination Reactions: Strong bases such as potassium tert-butoxide or sodium hydride are used. The reactions are conducted at elevated temperatures.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are employed under acidic or basic conditions.
Major Products Formed
Substitution Reactions: Products include alcohols, amines, or thioethers.
Elimination Reactions: Alkenes are the primary products.
Oxidation Reactions: Aldehydes, ketones, or carboxylic acids are formed.
科学研究应用
2-Chloro-2-(chloromethyl)-1,1-diethoxy-3-methylbutane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and polymers.
作用机制
The mechanism of action of 2-Chloro-2-(chloromethyl)-1,1-diethoxy-3-methylbutane involves its reactivity with nucleophiles and electrophiles. The chlorine atoms act as leaving groups, making the compound susceptible to nucleophilic substitution reactions. The ethoxy groups can undergo oxidation, leading to the formation of reactive intermediates that participate in further chemical transformations. The molecular targets and pathways involved depend on the specific reactions and conditions employed.
相似化合物的比较
Similar Compounds
2-Chloro-2-methylpropane: Similar in structure but lacks the ethoxy groups.
2-Chloro-2-methylbutane: Similar but with a different alkyl chain length.
1,1-Diethoxy-3-methylbutane: Lacks the chlorine atoms.
Uniqueness
2-Chloro-2-(chloromethyl)-1,1-diethoxy-3-methylbutane is unique due to the presence of both chlorine and ethoxy groups, which impart distinct reactivity and chemical properties. This combination allows for a wide range of chemical transformations and applications in various fields of research and industry.
属性
CAS 编号 |
89129-89-5 |
|---|---|
分子式 |
C10H20Cl2O2 |
分子量 |
243.17 g/mol |
IUPAC 名称 |
2-chloro-2-(chloromethyl)-1,1-diethoxy-3-methylbutane |
InChI |
InChI=1S/C10H20Cl2O2/c1-5-13-9(14-6-2)10(12,7-11)8(3)4/h8-9H,5-7H2,1-4H3 |
InChI 键 |
NAIRBKXQASUZQP-UHFFFAOYSA-N |
规范 SMILES |
CCOC(C(CCl)(C(C)C)Cl)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


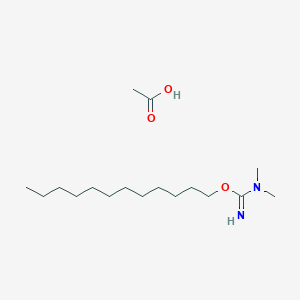

![N-[1-(pyridin-3-ylcarbonyl)-2,3-dihydro-1H-indol-5-yl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B14141415.png)


![1-(2-chloro-7H-purin-6-yl)-N-[3-(diethylamino)propyl]piperidine-3-carboxamide](/img/structure/B14141440.png)
![Anthracene, 9,10-bis[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]-](/img/structure/B14141448.png)
![Benzo[1,3]dioxol-5-yl-thiophen-2-yl-methanone](/img/structure/B14141449.png)
![2-{4-[(3-chloro-4-methylphenyl)sulfamoyl]phenoxy}-N-(2-methyl-5-nitrophenyl)acetamide](/img/structure/B14141457.png)
![(E)-1-[3-bromo-2-(prop-2-en-1-yloxy)phenyl]-2-(4-nitrophenyl)diazene](/img/structure/B14141465.png)
